3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile

Catalog No.
S14178519
CAS No.
58901-83-0
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
In Stock
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3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-car...

CAS Number

58901-83-0

Product Name

3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile

IUPAC Name

3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-10(2)8-11-4-6-12(7-5-11)14(3)13(9-15)16-14/h4-7,10,13H,8H2,1-3H3

InChI Key

BPEPSTZEYONRAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(C(O2)C#N)C

3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile is an organic compound characterized by its oxirane (epoxide) structure, which contributes to its reactivity and potential applications in various chemical processes. Its molecular formula is C14H17NOC_{14}H_{17}NO, and it has a molecular weight of approximately 215.29 g/mol . The compound features a unique arrangement of functional groups, including an oxirane ring and a carbonitrile group, which enhance its chemical properties and biological activity.

  • Nucleophilic ring-opening: The oxirane ring can be opened by nucleophiles, leading to various substitution products.
  • Hydrolysis: In the presence of water, the carbonitrile group may undergo hydrolysis to form corresponding carboxylic acids.
  • Electrophilic addition: The double bond character in the oxirane can react with electrophiles, allowing for further functionalization.

These reactions make the compound versatile for synthetic applications in organic chemistry.

The synthesis of 3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile typically involves several steps:

  • Formation of the Oxirane Ring: A common method includes the reaction of 4-(2-methylpropyl)benzaldehyde with a suitable epoxidizing agent.
  • Addition of Carbonitrile Group: The introduction of the carbonitrile group can be achieved through nucleophilic substitution or by using cyanide reagents in the presence of appropriate catalysts.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for drug development or as an active pharmaceutical ingredient.
  • Agrochemicals: Its biological activity suggests possible uses in developing pesticides or herbicides.
  • Material Science: The compound's reactivity can be exploited in polymer chemistry for creating specialty materials.

Interaction studies involving 3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile are essential for understanding its potential biological effects. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Cellular Uptake: Investigating how effectively the compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Toxicity Profiles: Evaluating any adverse effects associated with exposure to the compound in various biological systems.

Several compounds share structural similarities with 3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile. Here are some noteworthy comparisons:

Compound NameMolecular FormulaKey Features
3-Methyl-5-phenylpentan-1-olC13H18OC_{13}H_{18}OAlcohol functional group; less reactive than oxiranes .
4-(2-methylpropyl)benzaldehydeC12H16OC_{12}H_{16}OAldehyde group; serves as a precursor in synthesis.
3-[4-(2-methylpropyl)phenyl]propanalC13H18OC_{13}H_{18}OSimilar structure; used in flavor and fragrance industries .

Uniqueness

The uniqueness of 3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile lies in its oxirane structure combined with a carbonitrile group, which enhances its reactivity compared to similar compounds. This distinct combination allows for diverse synthetic applications and potential biological activities that are not present in other structurally similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

215.131014166 g/mol

Monoisotopic Mass

215.131014166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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